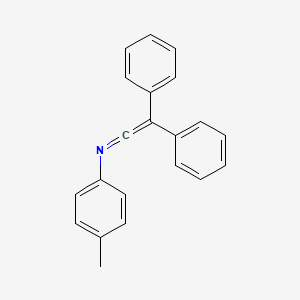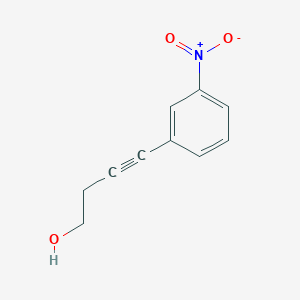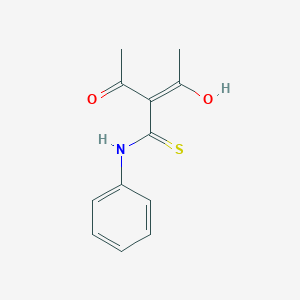![molecular formula C10H12O5 B14176499 Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 1984-43-6](/img/structure/B14176499.png)
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. It is a derivative of 7-oxanorbornene and is characterized by the presence of two ester groups at the 2 and 3 positions of the bicyclic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through a two-step process involving the Fisher esterification of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with methanol . The reaction is typically carried out in the presence of a sulfuric acid catalyst under sonication conditions . The resulting product is then purified and characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has a wide range of applications in scientific research:
Polymer Chemistry: It serves as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules, including potential anti-tuberculosis agents.
Material Science: It is utilized in the development of advanced materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes such as uridine diphosphate-α-D-galactopyranose mutase, which is essential for the survival of Mycobacterium tuberculosis . The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby blocking their activity and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be compared with other similar compounds such as:
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has a similar bicyclic structure but differs in the position of the double bonds.
Dimethyl 3,6-epoxycyclohexa-1,4-diene-1,2-dicarboxylate: Another related compound with an epoxy group instead of the oxabicyclic structure.
The uniqueness of this compound lies in its specific bicyclic framework, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
1984-43-6 |
|---|---|
Molekularformel |
C10H12O5 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h3-8H,1-2H3 |
InChI-Schlüssel |
JYJBURATEMWQOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2C=CC(C1C(=O)OC)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)

![N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide](/img/structure/B14176438.png)
![[1-(Diphenylphosphoryl)butyl]propanedinitrile](/img/structure/B14176440.png)

![3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate](/img/structure/B14176461.png)
![5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14176468.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)

